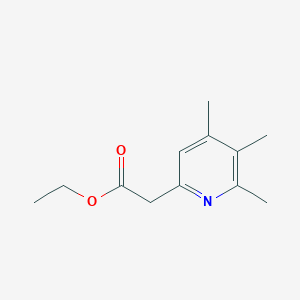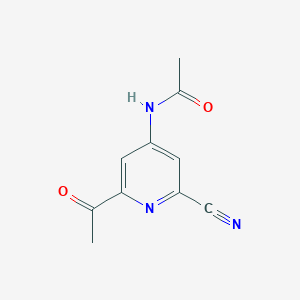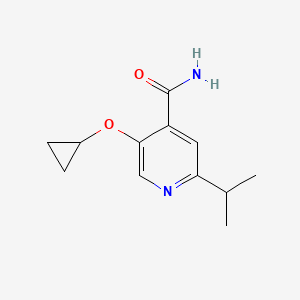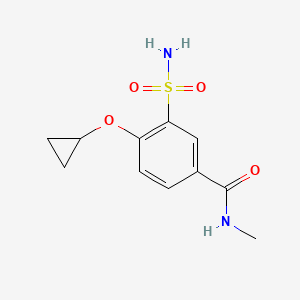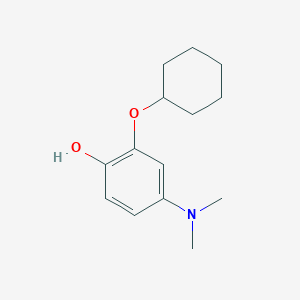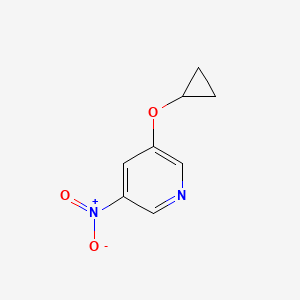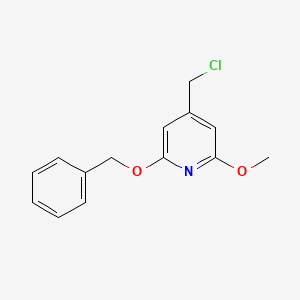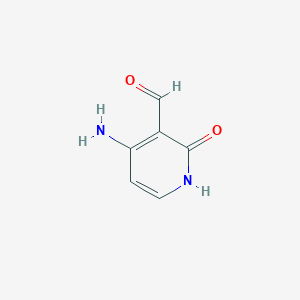
4-Chloro-3-(chloromethyl)-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(chloromethyl)-5-methylpyridine is an organic compound with the molecular formula C7H7Cl2N It is a chlorinated derivative of pyridine, which is a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)-5-methylpyridine typically involves the chlorination of 3-(chloromethyl)-5-methylpyridine. One common method is the reaction of 3-(chloromethyl)-5-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Chloro-3-(chloromethyl)-5-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-3-(chloromethyl)-5-methylpyridine and 4-thio-3-(chloromethyl)-5-methylpyridine.
Oxidation Reactions: The major product is 4-chloro-3-(chloromethyl)-5-carboxypyridine.
Reduction Reactions: Products include 4-chloro-3-(methyl)-5-methylpyridine.
科学的研究の応用
4-Chloro-3-(chloromethyl)-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated pyridines on biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-3-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring can participate in various chemical interactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact molecular pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated aromatic compound with similar reactivity.
4-Chloro-3-(chloromethyl)phenol: Shares the chloromethyl group and similar substitution patterns.
4-Chloro-3-(methyl)pyridine: Lacks the chloromethyl group but has similar structural features.
Uniqueness
4-Chloro-3-(chloromethyl)-5-methylpyridine is unique due to the presence of both chlorine and chloromethyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and makes the compound valuable for specific synthetic applications.
特性
分子式 |
C7H7Cl2N |
|---|---|
分子量 |
176.04 g/mol |
IUPAC名 |
4-chloro-3-(chloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-3-10-4-6(2-8)7(5)9/h3-4H,2H2,1H3 |
InChIキー |
WFWJWBAIGNCBRO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



